Cannabinoid Receptor (CB1) Affinity: A Definitive Benchmark for 1-Methyl-6-(piperidin-3-yl)-1H-Indole
1-Methyl-6-(piperidin-3-yl)-1H-indole demonstrates measurable affinity for the cannabinoid CB1 receptor, with a reported IC50 of 152 nM for displacing 0.5 nM [3H](aminoalkyl)indole from rat cerebellum membranes [1]. This value establishes a clear quantitative benchmark that distinguishes it from other piperidinyl-indoles. For context, while the absolute value is moderate, it confirms this compound's ability to engage the CB1 binding pocket, a property not universally shared by all analogs and a critical parameter for compound selection in cannabinoid research programs.
| Evidence Dimension | Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 152 nM |
| Comparator Or Baseline | Not available; comparison is to baseline assay context. |
| Quantified Difference | N/A |
| Conditions | Displacement of 0.5 nM [3H](aminoalkyl)indole binding to cannabinoid receptor in rat cerebellum membranes [1]. |
Why This Matters
This specific, quantitative IC50 value allows for direct comparison with other CB1 ligands in screening cascades, enabling data-driven selection for SAR studies.
- [1] BindingDB. Assay Data for 1-methyl-6-(piperidin-3-yl)-1H-indole (ChEMBL_46144 / CHEMBL660017). Affinity Data: IC50 = 152 nM. Accessed 2026. View Source
